molecular formula C11H12O4 B7849374 Methyl 4-methoxy-3-methylbenzoylformate

Methyl 4-methoxy-3-methylbenzoylformate

Cat. No.: B7849374
M. Wt: 208.21 g/mol
InChI Key: NVDZQELLYZHESJ-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-methylbenzoylformate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is a derivative of benzoylformate, characterized by the presence of a methoxy group and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxy-3-methylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-methylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

    Oxidation: Produces 4-methoxy-3-methylbenzoic acid or 4-methoxy-3-methylbenzaldehyde.

    Reduction: Produces 4-methoxy-3-methylbenzyl alcohol.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-methoxy-3-methylbenzoylformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-methylbenzoylformate depends on the specific reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can participate in hydrolysis reactions, while the methoxy and methyl groups can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-4-methylbenzoate: Similar structure but with different positions of the methoxy and methyl groups.

    Methyl 4-methoxybenzoate: Lacks the methyl group on the benzene ring.

    Methyl 3-methylbenzoate: Lacks the methoxy group on the benzene ring.

Uniqueness

Methyl 4-methoxy-3-methylbenzoylformate is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and interactions. This unique structure makes it valuable in certain synthetic applications and research studies.

Properties

IUPAC Name

methyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-6-8(4-5-9(7)14-2)10(12)11(13)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDZQELLYZHESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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